(4-Methylbenzo[b]thiophen-3-yl)methanol
Description
(4-Methylbenzo[b]thiophen-3-yl)methanol is a molecule characterized by a benzothiophene (B83047) core, which is a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring. This particular derivative is distinguished by a methyl group substitution at the 4-position and a hydroxymethyl (methanol) group at the 3-position of the benzothiophene scaffold.
| Property | Value |
| CAS Number | 451524-34-8 |
| Molecular Formula | C10H10OS |
| Molecular Weight | 178.25 g/mol |
| MDL Number | MFCD20274507 |
| A table showing the key identifiers for this compound. bldpharm.comboerzg.comaablocks.comguidechem.comguidechem.com |
The benzothiophene scaffold is recognized as a "privileged structure" in the field of medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of biologically active compounds. The structural rigidity and aromatic nature of the benzothiophene core provide a stable platform for the attachment of various functional groups, leading to a diverse range of pharmacological activities. nih.gov
Derivatives of benzothiophene have been extensively investigated and developed as therapeutic agents, demonstrating efficacy as:
Antimicrobial agents nih.gov
Anticancer agents nih.gov
Anti-inflammatory agents nih.gov
Antioxidants nih.gov
Antitubercular agents nih.gov
Antidiabetic agents nih.gov
Anticonvulsant agents nih.gov
The versatility of the benzothiophene ring system allows for the synthesis of complex molecules with tailored biological functions, making it a cornerstone in the design of new drugs. nih.govmdpi.com
The introduction of a methyl group onto the benzothiophene core, as seen in the 4-methylbenzothiophene structure, significantly influences the molecule's electronic properties and steric profile. These modifications can have a profound impact on the compound's reactivity and its interaction with biological targets. Research into substituted benzothiophenes, including those with methyl groups, is a vibrant area of study. For instance, derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have been synthesized and evaluated for their potential as anticancer agents, targeting specific enzymes involved in cancer cell metabolism. bldpharm.comguidechem.comgoogle.com
Furthermore, studies on various 4-methylbenzothiophene derivatives have highlighted their potential in addressing significant health challenges. For example, derivatives of 4-methylbenzo[b]thiophene-2-carboxylic acid have shown promising antimicrobial activity against Mycobacterium tuberculosis.
Positional isomerism plays a crucial role in determining the properties and activity of benzothiophene derivatives. The location of substituents on the benzothiophene ring can lead to vastly different chemical and biological characteristics. In the case of benzothiophene methanols, the position of the hydroxymethyl group is a key determinant of the molecule's behavior.
For example, the reactivity and synthetic accessibility of a hydroxymethyl group at the 2-position versus the 3-position of the benzothiophene ring will differ due to the electronic environment of each position. The sulfur atom in the thiophene ring influences the electron density distribution, making certain positions more or less reactive to electrophilic or nucleophilic attack.
The synthesis of specific positional isomers often requires carefully designed synthetic routes. For instance, the preparation of 3-substituted benzo[b]thiophenes can be achieved through the acid-catalyzed cyclization of arylthiomethyl ketones. google.com In contrast, other methods are employed for the synthesis of 2-substituted derivatives. This highlights the structural nuances that chemists must consider when targeting a specific isomer like this compound.
While detailed comparative studies on all possible isomers of methylbenzothiophene methanol (B129727) are not extensively documented in readily available literature, the principles of positional isomerism dictate that each unique structure will possess a distinct set of physical, chemical, and biological properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methyl-1-benzothiophen-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-7-3-2-4-9-10(7)8(5-11)6-12-9/h2-4,6,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPGPPWJUPUFPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the Benzothiophene (B83047) Core
The formation of the benzothiophene ring system can be achieved through both classical and modern synthetic approaches. These methods typically involve the construction of the thiophene (B33073) ring onto a pre-existing benzene (B151609) derivative.
Classical Annulation Reactions
Traditional methods for benzothiophene synthesis have long relied on cyclization reactions that form the thiophene ring in a single, concerted, or stepwise process.
The Hinsberg synthesis is a classical method for the preparation of thiophenes and by extension, benzothiophenes. researchgate.netyoutube.com This reaction typically involves the condensation of a 1,2-dicarbonyl compound with a reagent containing a methylene (B1212753) group activated by two electron-withdrawing groups, in the presence of a sulfur source. For the synthesis of a 4-methylbenzo[b]thiophene (B81002) precursor, a potential approach would involve the reaction of a suitably substituted o-mercaptobenzaldehyde or o-mercaptobenzoic acid derivative. For instance, the condensation of an appropriate α-dicarbonyl compound with a derivative of thiodiglycolic acid under basic conditions can lead to the formation of a substituted thiophene-2,5-dicarboxylate, which can then be further elaborated to the desired benzothiophene structure. researchgate.netresearchgate.net
A general representation of a Hinsberg-type reaction leading to a benzothiophene precursor is depicted below:
| Reactant A | Reactant B | Conditions | Product Type |
| Substituted o-mercaptobenzaldehyde | Diethyl thiodiglycolate | Base (e.g., NaOEt) | Diethyl benzothiophene-2,3-dicarboxylate |
| Substituted o-mercaptobenzoic acid | α-Halo ketone | Base | Substituted benzothiophene-2-carboxylate |
This table represents a generalized scheme and not specific data for the synthesis of (4-Methylbenzo[b]thiophen-3-yl)methanol due to the lack of specific literature examples for this exact transformation.
Friedel-Crafts reactions are a cornerstone of aromatic chemistry and can be adapted for the synthesis of benzothiophenes. researchgate.net This approach typically involves the intramolecular cyclization of a substituted aryl thioether bearing a suitable electrophilic side chain. For the synthesis of a 4-methylbenzo[b]thiophene derivative, one could envision the acylation of an o-tolylthioether with an appropriate acylating agent, followed by cyclization. For example, the reaction of 2-thiocresol with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can lead to an intermediate that, upon cyclization, forms a 4-methylbenzo[b]thiophenone. niscpr.res.in This ketone can then be further functionalized.
A representative Friedel-Crafts acylation and cyclization sequence is shown below:
| Starting Material | Reagent | Catalyst | Intermediate | Product |
| 2-Thiocresol | Chloroacetyl chloride | AlCl₃ | 2-(o-Tolylthio)acetyl chloride | 4-Methylbenzo[b]thiophen-2(3H)-one |
| 3-(o-Tolylthio)propanoic acid | Polyphosphoric acid (PPA) | - | - | 4-Methyl-2,3-dihydrobenzo[b]thiophen-3-one |
A key step in the synthesis of this compound is the introduction of a formyl group at the 3-position of the 4-methylbenzo[b]thiophene core. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.netniscpr.res.inorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃). niscpr.res.inorganic-chemistry.org The reaction of 4-methylbenzo[b]thiophene with the Vilsmeier reagent would be expected to yield 4-methylbenzo[b]thiophene-3-carbaldehyde. The subsequent reduction of this aldehyde, for instance with sodium borohydride (B1222165) (NaBH₄), would furnish the target molecule, this compound. youtube.commasterorganicchemistry.comyoutube.comorganic-chemistry.orgmasterorganicchemistry.com
| Substrate | Reagents | Product of Formylation | Reducing Agent | Final Product |
| 4-Methylbenzo[b]thiophene | DMF, POCl₃ | 4-Methylbenzo[b]thiophene-3-carbaldehyde | NaBH₄ | This compound |
This table outlines a highly probable synthetic sequence, though specific yields and reaction conditions would require experimental optimization.
Modern Metal-Catalyzed Approaches
In recent decades, transition metal catalysis has revolutionized organic synthesis, offering milder and more efficient routes to complex molecules, including benzothiophenes.
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings, thereby streamlining synthetic routes. nih.govnih.govmdpi.comresearchgate.netacs.org For the synthesis of 4-methylbenzo[b]thiophene derivatives, a palladium catalyst could be employed to facilitate the coupling of a suitably substituted aryl precursor with a sulfur-containing component. For instance, the intramolecular cyclization of an o-alkynylthioanisole derivative can be catalyzed by palladium complexes. nih.gov Alternatively, direct C-H arylation or other coupling reactions on a pre-formed 4-methylbenzo[b]thiophene core could be utilized to introduce substituents at specific positions. Research has shown that C-H functionalization of benzothiophenes can be directed to the C2 or C3 position depending on the reaction conditions and the directing groups present. nih.govmdpi.com
| Substrate | Coupling Partner | Catalyst System | Product Type |
| 4-Methylbenzo[b]thiophene | Aryl Halide | Pd(OAc)₂ / Ligand | C3-Aryl-4-methylbenzo[b]thiophene |
| o-Alkynyl-m-methylthioanisole | - | PdCl₂(PPh₃)₂ / CuI | 4-Methyl-2-substituted-benzo[b]thiophene |
This table provides illustrative examples of palladium-catalyzed reactions that could be adapted for the synthesis of derivatives of the target compound.
Copper-catalyzed reactions have also proven to be highly effective for the construction of sulfur-containing heterocycles. nih.govorganic-chemistry.org Copper-mediated thiolation annulations can be employed to form the benzothiophene ring system from readily available starting materials. A plausible strategy for synthesizing a 4-methylbenzo[b]thiophene precursor would involve the reaction of a 2-halo-3-methyltoluene derivative with a sulfur source, such as sodium sulfide (B99878) or a thioglycolic acid derivative, in the presence of a copper catalyst. nih.gov These reactions often proceed via a sequence of C-S bond formation followed by intramolecular cyclization.
| Aryl Halide | Sulfur Source | Catalyst System | Product Type |
| 2-Bromo-3-methyltoluene | Sodium Sulfide | CuI / TMEDA | 4-Methylbenzo[b]thiophene |
| 2-Iodo-3-methyltoluene | Ethyl thioglycolate | CuI / Base | Ethyl 4-methylbenzo[b]thiophene-2-carboxylate |
This table showcases the potential of copper-catalyzed methods for the synthesis of the 4-methylbenzo[b]thiophene core, although specific examples for this exact substitution pattern may vary in the literature.
Sonogashira Cross-Coupling Reactions for Substituted Benzothiophenes
The Sonogashira cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. rsc.org This palladium-catalyzed reaction has been effectively employed in the synthesis of 2-substituted benzo[b]thiophenes. rsc.orgscispace.com The typical reaction involves the coupling of a 2-halothiophenol with a terminal alkyne, which undergoes a subsequent cyclization to form the benzothiophene ring. rsc.orgscispace.com
A proposed mechanism involves two main steps: the initial Sonogashira coupling of the 2-halothiophenol with the alkyne to yield a 2-alkynylthiophenol intermediate, followed by the cyclization of this intermediate. rsc.orgscispace.com Palladium acetate (B1210297) has been identified as an effective catalyst for this transformation. scispace.com This methodology provides a direct route to various benzothiophene derivatives by varying the alkyne and thiophenol starting materials. rsc.orgscispace.com The reaction has been applied to the synthesis of biologically active molecules and organic semiconductors. rsc.org
A pseudo five-component synthesis utilizing a one-pot Sonogashira-Glaser coupling-cyclization sequence has also been developed to produce 2,5-di(hetero)arylthiophenes. beilstein-journals.org This approach uses a single Pd/Cu-catalyst system and starts from iodo(hetero)arenes, offering a concise route to well-defined thiophene oligomers relevant to materials science. beilstein-journals.org
Table 1: Examples of Sonogashira Coupling for Benzothiophene Synthesis
| Catalyst/Reagents | Starting Materials | Product Type | Yield | Reference |
| Pd(OAc)₂, PPh₃, CuI | 2-Iodothiophenol, Phenylacetylene | 2-Phenylbenzo[b]thiophene | Up to 87% | rsc.orgscispace.com |
| PdCl₂(PPh₃)₂, CuI, NEt₃ | Iodo(hetero)arenes, TMSA, Na₂S | 2,5-Di(hetero)arylthiophenes | Moderate to Good | beilstein-journals.org |
| Pd(PPh₃)₂Cl₂, CuI, DBU | 3-Bromobenzothiophene, Trimethylsilylacetylene | Bis(3-benzothiophenyl)acetylene | - | southern.edu |
Suzuki-Miyaura Cross-Coupling for Arylated Benzothiophenes
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures. This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. nih.gov It is widely used for the arylation of benzothiophene scaffolds. researchgate.net
This method has been successfully applied to functionalize pre-formed benzothiophene rings. For instance, 4-chlorobenzothiophenes, synthesized via hetero-type benzannulation, can undergo Suzuki-Miyaura coupling with various arylboronic acids to produce 4-aryl-substituted benzothiophenes in good to excellent yields (63-91%). nih.govnih.gov The catalyst system often consists of a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand, like SPhos. nih.govnih.gov The reaction is also effective for coupling N-heteroaryl chlorides with thiophene- and furanboronic acids, often showing higher efficiency in aqueous solvents. acs.org The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of aryl, heteroaromatic, alkyl, and alkenyl groups onto the benzothiophene core. rsc.org
Table 2: Suzuki-Miyaura Coupling for Functionalization of Benzothiophenes
| Catalyst/Ligand | Substrates | Product Type | Yield | Reference |
| Pd(OAc)₂/SPhos | 4-Chlorobenzothiophenes, Arylboronic acids | 4-Aryl-substituted benzothiophenes | 63–91% | nih.govnih.gov |
| Pd(OAc)₂, PCy₃ | Aryl chlorides, Thiophene-/Furanboronic acids | Aryl-thiophenes/furans | Near quantitative | acs.org |
| Pd₂(dba)₃, SPhos | o-Bromoanilines, Boronic esters | Arylated anilines | - | rsc.org |
Oxidative Cyclization and C-S Bond Formation
Oxidative cyclization represents another key strategy for constructing the benzothiophene ring. These methods often involve the intramolecular formation of a crucial carbon-sulfur (C-S) bond from a suitably functionalized acyclic precursor. nih.gov
One such method is the palladium iodide-catalyzed oxidative cyclization of 2-(methylthio)phenylacetylenes. nih.govacs.org In this process, the substrate undergoes a sequence involving a 5-endo-dig S-cyclization, demethylation, carbon monoxide insertion, and subsequent nucleophilic attack by an alcohol to yield benzothiophene-3-carboxylic esters. nih.govacs.org The reaction proceeds under aerobic conditions, using a PdI₂/KI catalytic system, and tolerates a range of substituents on both the aromatic ring and the alkyne, with yields ranging from 57% to 83%. nih.govacs.org
Other approaches include the cyclization of arylketene dithioacetal monooxides under Pummerer-like conditions and radical-mediated cyclizations. rsc.org For example, an aryl radical generated from an aryl bromide can attack a sulfur atom to forge the C-S bond and complete the heterocyclic ring. rsc.org
Hetero-Type Benzannulation Approaches
Hetero-type benzannulation offers a unique approach to benzothiophene synthesis where the benzene ring is constructed onto a pre-existing thiophene core. nih.govnih.gov This is in contrast to more traditional methods that build the thiophene ring onto a benzene derivative. nih.gov
A notable example involves the TiCl₄ or SnCl₄-promoted benzannulation of (2,2-dichlorocyclopropyl)(thiophen-2-yl)methanols. nih.govnih.gov This reaction proceeds smoothly to generate uniquely substituted 4-chlorobenzothiophenes. nih.govnih.govresearchgate.net The resulting 4-chloro-substituted products are valuable intermediates that can be further functionalized, for example, via cross-coupling reactions to introduce aryl, hydroxyl, or boryl groups at the C-4 position. nih.govnih.gov This strategy provides regiocontrolled access to substituted benzothiophenes that might be difficult to obtain through other routes. nih.gov
Table 3: Hetero-Type Benzannulation for Benzothiophene Synthesis
| Promoter | Substrate | Product | Yield | Reference |
| TiCl₄ | (2,2-dichlorocyclopropyl)(5-methylthiophen-2-yl)(thiophen-2-yl)methanol | 4-Chloro-6-methyl-7-(thiophen-2-yl)benzothiophene | 75% | nih.gov |
| SnCl₄ | Di(3-bromothiophen-2-yl)(2,2-dichlorocyclopropyl)methanol | 7-Bromo-4-chloro-5-(3-bromothiophen-2-yl)benzothiophene | 54% | nih.gov |
Diels-Alder Reactions for Fused Heterocycles
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings and can be applied to the synthesis of fused heterocyclic systems, including derivatives of benzothiophene. conicet.gov.ar This approach can involve a thiophene derivative acting as either the diene or the dienophile. conicet.gov.arresearchgate.net
For instance, 2-vinyl-benzo[b]thiophene can act as a diene in Diels-Alder reactions with various dienophiles. researchgate.net The resulting cycloadducts can then be converted into multi-ring heteroaromatic compounds. researchgate.net Another strategy uses stable benzothieno[c]pyran-3-ones, which are analogues of benzothiophene-2,3-quinodimethane. rsc.orglboro.ac.uk When heated with alkynes, these compounds undergo a Diels-Alder reaction followed by the extrusion of carbon dioxide to afford dibenzothiophenes. rsc.orglboro.ac.uk
The reactivity and product distribution in Diels-Alder reactions involving benzothiophene derivatives can be influenced by factors such as the size of fused rings and the electronic nature of the substrates. conicet.gov.arresearchgate.net Computational studies, such as Density Functional Theory (DFT), are often used to predict the feasibility and regioselectivity of these cycloadditions. conicet.gov.ar
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. rsc.orgmanipal.eduresearchgate.net
The synthesis of the benzothiophene core has been shown to benefit significantly from microwave irradiation. For example, the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base can be completed in minutes under microwave heating at 130 °C to produce 3-aminobenzo[b]thiophenes in high yields (58–96%). rsc.org This contrasts with conventional heating which may require several hours. rsc.org Microwave protocols have also been successfully applied to the synthesis of various fused heterocyclic systems based on the benzothiophene scaffold, such as benzothieno[3,2-e] scispace.comresearchgate.netrsc.orgtriazolo[4,3-c]pyrimidines. manipal.edu The efficiency of microwave heating makes it an attractive method for the rapid generation of libraries of substituted benzothiophenes for chemical and biological screening. acs.org
Table 4: Comparison of Microwave-Assisted vs. Conventional Synthesis of 3-Aminobenzo[b]thiophenes
| Heating Method | Temperature | Time | Yield | Reference |
| Conventional | 100 °C | 2 h | - | rsc.org |
| Microwave | 130 °C | 11 min | 58–96% | rsc.org |
Introduction and Elaboration of the Hydroxymethyl Moiety at C-3
The synthesis of this compound requires the specific introduction of a hydroxymethyl (–CH₂OH) group at the C-3 position of the 4-methylbenzo[b]thiophene core. The functionalization of the C-3 position of benzothiophenes can be more challenging than at the C-2 position due to issues of regioselectivity. nih.gov
Several general strategies can be envisioned for this transformation. One common approach is a two-step sequence involving formylation followed by reduction. The Vilsmeier-Haack reaction, for example, can introduce a formyl group (–CHO) at the C-3 position of a benzothiophene ring. google.com Subsequent reduction of this aldehyde using a standard reducing agent like sodium borohydride would yield the desired hydroxymethyl group. However, the position-selectivity of such electrophilic substitution reactions can be highly dependent on the existing substituents on the benzothiophene ring and the specific reaction conditions used. google.com
A more direct, regioselective method for C-3 functionalization involves the use of benzothiophene S-oxides as precursors. nih.gov An interrupted Pummerer reaction allows for the capture and delivery of various coupling partners to the C-3 position with complete regioselectivity, under metal-free and mild conditions. While this has been demonstrated for alkylation and arylation, its adaptation for hydroxymethylation could provide a direct route. nih.gov
Another potential route involves the lithiation of the C-3 position followed by reaction with an electrophile. For example, lithiation of a suitably protected benzothiophene followed by quenching with formaldehyde (B43269) would introduce the hydroxymethyl group directly. The synthesis of related structures, such as (3-(Methylthio)benzo[b]thiophen-2-yl)methanol, has been reported via electrophilic cyclization of o-alkynyl thioanisoles, demonstrating that functional groups can be incorporated during the ring-formation step. nih.gov However, the direct and selective synthesis of C-3 hydroxymethyl derivatives, particularly on an industrial scale, remains a challenge due to potential side reactions and difficulties in isolating the target compound from isomeric mixtures. google.com
Nucleophilic Substitution Reactions with Hydroxymethyl Precursors
The preparation of this compound can be envisioned through nucleophilic substitution reactions on a suitable precursor. A common strategy involves the displacement of a leaving group, such as a halide, from the 3-methyl position of the 4-methylbenzo[b]thiophene core by a hydroxide (B78521) equivalent.
For instance, the synthesis of the analogous 2-(4-hydroxy-3-benzo[b]thienyl)ethylamine, the sulfur counterpart to 4-hydroxytryptamine (B1209533), utilizes 3-bromomethyl-4-methylsulphonyloxybenzo[b]thiophen as a key intermediate. rsc.org This precursor is generated by treating the corresponding 3-methyl compound with N-bromosuccinimide (NBS). rsc.org Although this specific example leads to a different final product, it highlights a viable synthetic pathway where a hydroxymethyl precursor, such as 3-(halomethyl)-4-methylbenzo[b]thiophene, could react with a nucleophile like hydroxide to yield this compound. The general mechanism for such nucleophilic aromatic substitution reactions on activated aryl halides often proceeds through an addition-elimination pathway. libretexts.org
Reduction of Carbonyl Derivatives
A prevalent and effective method for synthesizing this compound involves the reduction of corresponding carbonyl compounds. This approach offers high yields and can be adapted for stereoselective synthesis.
The direct reduction of 4-methylbenzo[b]thiophene-3-carbaldehyde presents a straightforward route to this compound. While specific literature detailing this exact transformation for the 4-methyl substituted compound is not abundant, the reduction of the parent benzo[b]thiophene-2-carbaldehyde is well-documented and analogous. mdpi.comresearchgate.net Standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed for such conversions of aldehydes to primary alcohols.
The general transformation can be represented as: 4-Methylbenzo[b]thiophene-3-carbaldehyde + [Reducing Agent] → this compound
Similarly, the reduction of 3-acyl-4-methylbenzo[b]thiophenes or methyl 4-methylbenzo[b]thiophene-3-carboxylate provides pathways to the target alcohol. The reduction of ketones would yield a secondary alcohol, which is not the target compound, but the reduction of a 3-formyl derivative (an aldehyde) is a direct route. The reduction of esters, such as methyl 4-methylbenzo[b]thiophene-3-carboxylate, with a powerful reducing agent like LiAlH₄ would also yield this compound.
The synthesis of various substituted benzo[b]thiophenes often involves the creation of ketone or ester intermediates, which are then subject to further modifications. researchgate.net For example, the Fries rearrangement of 4-acetoxy-3-methylbenzo[b]thiophen can produce acetyl-substituted hydroxybenzo[b]thiophenes, demonstrating the accessibility of ketone precursors in this chemical family. rsc.org
Table 1: Reduction of Carbonyl Precursors to Benzo[b]thiophene Methanols
| Precursor | Reducing Agent | Product |
| 4-Methylbenzo[b]thiophene-3-carbaldehyde | NaBH₄ or LiAlH₄ | This compound |
| Methyl 4-methylbenzo[b]thiophene-3-carboxylate | LiAlH₄ | This compound |
The creation of chiral alcohols from prochiral ketones is a significant area of synthetic chemistry. wikipedia.org Asymmetric reduction can be achieved using chiral catalysts, which allows for the production of a single enantiomer of the alcohol product. researchgate.net Common methods include catalytic transfer hydrogenation, often employing ruthenium complexes with chiral ligands, or the use of stoichiometric chiral reducing agents like those derived from Alpine borane. wikipedia.orgmdpi.com
While specific examples for the asymmetric reduction to form an enantiomerically pure this compound are not detailed in the provided search results, the general principles are well-established. For instance, the asymmetric transfer hydrogenation of various aryl ketones has been successfully achieved with high enantioselectivity using ruthenium(II) complexes. mdpi.comresearchgate.net Titanium(IV) complexes with chiral diol ligands have also been used as catalysts for the asymmetric reduction of ketones with catecholborane. nih.gov These methodologies could potentially be applied to a suitable prochiral ketone precursor to access enantiopure this compound.
Table 2: General Methods for Asymmetric Ketone Reduction
| Method | Catalyst/Reagent | Reductant |
| Catalytic Asymmetric Hydrogenation | Chiral Ru-PNP Pincer Complex | H₂ |
| Asymmetric Transfer Hydrogenation | Chiral Ru-TsDPEN Complex | Formic Acid or Isopropanol |
| Midland Alpine Borane Reduction | Chiral Organoborane (from α-pinene) | Stoichiometric |
| Biocatalysis | Whole-cell biocatalysts (e.g., Clementina mandarin) |
Functional Group Interconversions of the Hydroxymethyl Group
The hydroxymethyl group of this compound is a versatile functional handle that can be transformed into other important functionalities, such as aldehydes and carboxylic acids, through selective oxidation.
The oxidation of primary alcohols to aldehydes and carboxylic acids is a fundamental transformation in organic synthesis. The selective oxidation of this compound to 4-methylbenzo[b]thiophene-3-carbaldehyde can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this purpose.
Further oxidation to 4-methylbenzo[b]thiophene-3-carboxylic acid can be accomplished using stronger oxidizing agents. For example, the oxidation of methylthiophenes to their corresponding carboxylic acids has been reported using reagents like aqueous sodium dichromate under heating or enzymatic oxidation. researchgate.net While a variety of reagents are available for the oxidation of alcohols to carbonyl compounds, a more limited set is used for the subsequent oxidation of aldehydes to carboxylic acids, including chromic acid, silver oxide, and potassium permanganate (B83412). researchgate.net
Table 3: Oxidation of this compound
| Product | Oxidizing Agent |
| 4-Methylbenzo[b]thiophene-3-carbaldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane |
| 4-Methylbenzo[b]thiophene-3-carboxylic acid | Chromic acid, Potassium permanganate (KMnO₄), Sodium dichromate (Na₂Cr₂O₇) |
Derivatization to Esters and Ethers
The hydroxymethyl group at the C-3 position of this compound serves as a prime site for derivatization to form esters and ethers. These transformations are fundamental in modifying the compound's physical and chemical properties.
Esterification: The formation of esters from this compound can be achieved through standard esterification protocols. One common method involves the reaction of the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. Another well-established method is the Fischer-Speier esterification, which utilizes an excess of a carboxylic acid as both the reactant and the solvent, with a strong acid catalyst like sulfuric acid. Over the last five years, significant advancements have been made in Fischer-Speier esterification, including the development of novel catalytic systems. researchgate.net For instance, the synthesis of methyl 4-amino-3-nitrobenzoate from 4-amino-3-nitrobenzoic acid and methanol (B129727) is effectively catalyzed by sulfuric acid. researchgate.net While specific examples for the title compound are not extensively documented in the reviewed literature, the general principles of esterification are readily applicable.
Etherification: The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. The subsequent reaction of this alkoxide with an alkyl halide yields the desired ether. The choice of base and solvent is crucial to ensure efficient conversion and minimize side reactions.
The following table outlines representative conditions for these transformations, based on general knowledge of alcohol derivatization.
| Transformation | Reagents and Conditions | Product Type |
| Esterification | Acyl chloride, Pyridine, CH₂Cl₂, rt | Ester |
| Esterification | Carboxylic acid, H₂SO₄ (cat.), Reflux | Ester |
| Etherification | 1. NaH, THF, rt; 2. Alkyl halide | Ether |
Regioselective Introduction and Modification of the Methyl Group at C-4
The regioselective introduction and modification of the methyl group at the C-4 position are critical for the synthesis of specifically substituted benzo[b]thiophene derivatives.
Directed Alkylation Strategies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.orgharvard.edu This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org In the context of synthesizing 4-substituted benzo[b]thiophenes, a suitably positioned DMG on the benzene ring can direct lithiation to the C-4 position, followed by quenching with an electrophile, such as a methylating agent (e.g., methyl iodide). For example, the use of a tertiary amide as a DMG has been shown to be highly effective in directing metalation. researchgate.net The lithiation of N,N-diethylamides of aryl carboxylic acids with sec-BuLi/TMEDA directs deprotonation to the ortho position, which can then be functionalized. researchgate.net This approach allows for the precise introduction of substituents at specific positions on the benzene ring prior to the formation of the thiophene ring.
Tandem Cyclization-Methylation Sequences
Tandem reactions that form the benzo[b]thiophene core and introduce the C-4 methyl group in a single synthetic sequence offer an efficient route to the target scaffold. One such approach could involve the cyclization of a pre-functionalized aromatic precursor. For instance, an electrophilic cyclization of an o-alkynyl thioanisole (B89551) derivative, where the aromatic ring already bears a methyl group at the desired position, can lead to the formation of the 4-methylbenzo[b]thiophene core. nih.govorganic-chemistry.org A variety of electrophiles, including iodine, bromine, and N-halosuccinimides, can be used to initiate the cyclization. nih.gov
Another potential tandem strategy is the one-pot iodocyclization/alkylation of 2-alkynylthioanisoles. nih.gov This method allows for the formation of the benzo[b]thiophene ring followed by the introduction of a substituent at the C-3 position. nih.gov A modification of this strategy, starting with a 4-methyl substituted thioanisole, could provide a direct route to the desired scaffold.
Comprehensive Reactivity of the this compound Scaffold
The reactivity of this compound is characterized by reactions at the hydroxymethyl group and electrophilic substitution on the aromatic ring.
Reactions at the Hydroxymethyl Group (Beyond Basic Functional Group Interconversion)
Beyond simple oxidation to the aldehyde or carboxylic acid, the hydroxymethyl group can participate in more complex transformations. A notable example is its use as a precursor for the synthesis of tryptamine (B22526) analogues. The sulfur analogue of 4-hydroxytryptamine, 2-(4-hydroxy-3-benzo[b]thienyl)ethylamine, has been synthesized using 3-bromomethyl-4-methylsulphonyloxybenzo[b]thiophen as a key intermediate. rsc.org This intermediate is derived from the corresponding 3-methyl compound, highlighting a potential synthetic pathway from this compound through conversion of the hydroxymethyl group to a suitable leaving group. The synthesis of tryptamine and its derivatives is of significant interest due to their biological activities. mdpi.comnih.govresearchgate.netpsu.edu
Electrophilic Aromatic Substitution Patterns on the Benzothiophene Ring
Electrophilic aromatic substitution on the this compound scaffold is directed by the combined electronic effects of the methyl group, the hydroxymethyl group, and the fused thiophene ring. The benzothiophene ring system is generally less reactive towards electrophilic substitution than thiophene itself. chemicalbook.com Substitution typically occurs preferentially at the C-3 position, but since this is already substituted, electrophilic attack will be directed to other positions. chemicalbook.com
The methyl group at C-4 is an activating, ortho-, para-director, while the hydroxymethyl group at C-3 is a deactivating, meta-director with respect to the thiophene ring. The interplay of these directing effects, along with the inherent reactivity of the benzothiophene nucleus, governs the regiochemical outcome of electrophilic substitution reactions.
Halogenation: Bromination of 4-methylsulphonyloxybenzo[b]thiophen with bromine in acetic acid yields a mixture of 3-bromo-, 5-bromo-, and 5,7-dibromo- derivatives. rsc.org For 4-hydroxy-3-methylbenzo[b]thiophen, bromination with N-bromosuccinimide results in substitution at the 5-position. rsc.org
Nitration: The nitration of 3-methylbenzo[b]thiophen-2-carboxylic acid occurs in all available positions of the benzene ring. rsc.org Specifically, nitration of 3-bromo-2-methylbenzo[b]thiophen gives a mixture of the 6-nitro and 4-nitro derivatives. rsc.org For 4-hydroxy-3-methylbenzo[b]thiophen, nitration in acetic acid produces a mixture of the 5-nitro, 7-nitro, and 5,7-dinitro compounds, with the 5-nitro product being the major component. rsc.org
Friedel-Crafts Acylation: Friedel-Crafts acylation of benzo[b]thiophenes can be challenging and may lead to mixtures of products. rsc.orgresearchgate.netcore.ac.uk The Fries rearrangement of 4-acetoxy-3-methylbenzo[b]thiophen with aluminum chloride gives a mixture of the 7-acetyl and 2-acetyl derivatives. rsc.org
The following table summarizes the observed regioselectivity in electrophilic substitution reactions of related 4-substituted-3-methylbenzo[b]thiophenes.
| Reaction | Substrate | Reagents | Major Product(s) | Reference |
| Bromination | 4-Hydroxy-3-methylbenzo[b]thiophen | N-Bromosuccinimide | 5-Bromo | rsc.org |
| Nitration | 4-Hydroxy-3-methylbenzo[b]thiophen | HNO₃, Acetic Acid | 5-Nitro, 7-Nitro, 5,7-Dinitro | rsc.org |
| Fries Rearrangement | 4-Acetoxy-3-methylbenzo[b]thiophen | AlCl₃, Benzene | 7-Acetyl, 2-Acetyl | rsc.org |
Nucleophilic Aromatic Substitution on Activated Cores
Nucleophilic aromatic substitution (SNA) is a fundamental reaction class in organic chemistry for the functionalization of aromatic rings. The mechanism of an SNAr reaction typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. nih.gov For this reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups, which stabilize the negative charge of the Meisenheimer complex. nih.gov These activating groups are most effective when positioned ortho or para to the leaving group.
In the context of benzo[b]thiophenes, SNAr reactions have been studied, particularly on rings bearing activating substituents such as nitro groups. nih.gov However, for the specific molecule this compound, the benzo[b]thiophene core itself is not substituted with strong electron-withdrawing groups that would readily facilitate a direct nucleophilic attack on the aromatic rings. The methyl group at the 4-position is an electron-donating group, which further deactivates the ring towards nucleophilic attack.
While direct SNAr on the unsubstituted aromatic core of this compound is not a commonly reported transformation, related substitutions on activated derivatives have been mentioned in the literature. For instance, the synthesis of 3-bromomethyl-4-methylsulphonyloxybenzo[b]thiophen has been described, which can serve as a precursor for nucleophilic substitution at the bromomethyl side chain. rsc.org The sulfonyloxy group in this derivative acts as an activating group, making the aromatic ring more susceptible to nucleophilic attack, although the primary substitution occurs at the benzylic position rather than the aromatic core itself.
Oxidative Olefination Reactions
Oxidative olefination, often achieved through reactions like the Heck reaction, is a powerful tool for the formation of carbon-carbon bonds by coupling an alkene with an organometallic species, typically generated in situ from an aryl halide or triflate. nih.gov In recent years, direct C-H activation/olefination reactions have emerged as a more atom-economical alternative, avoiding the need for pre-functionalized starting materials. nih.gov
For benzo[b]thiophene systems, palladium-catalyzed oxidative olefination reactions have been reported. These reactions generally proceed via a C-H activation mechanism. nih.gov Research has shown that the direct arylation of benzo[b]thiophene typically occurs at the C3 position. nih.gov However, when the C3 position is blocked, functionalization can be directed to the C2 position.
Specifically concerning this compound, the C3 position is substituted with a hydroxymethyl group. There is a lack of specific documented research on the direct oxidative olefination of this compound where the C-H bonds of the aromatic ring or the C-H bonds of the methyl or methanol substituents participate in an olefination reaction.
Related studies have explored the oxidative coupling of benzo[b]thiophenes. For example, an intermolecular oxidative dehydrogenative 3,3′-coupling of 2-aryl-benzo[b]thiophenes has been promoted by DDQ in the presence of a strong acid. rsc.org Furthermore, palladium-catalyzed Heck-type coupling reactions of 3-iodobenzo[b]thiophenes with various alkenes have been developed to synthesize a library of substituted benzo[b]thiophenes. nih.gov These examples, however, involve either a different position on the benzo[b]thiophene core or require a pre-installed leaving group like iodine at the 3-position, rather than the hydroxymethyl group present in this compound.
Given the available literature, there are no specific, detailed research findings or data tables for the oxidative olefination of this compound itself. The existing research on benzo[b]thiophene olefination focuses on different substitution patterns and reaction pathways.
Spectroscopic Characterization and Advanced Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. For (4-Methylbenzo[b]thiophen-3-yl)methanol, both ¹H and ¹³C NMR would provide critical information regarding the chemical environment of each proton and carbon atom, respectively.
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, the methyl protons, and the hydroxyl proton.
Based on data for related benzo[b]thiophene derivatives and substituted methanols, the following chemical shift regions can be predicted:
Aromatic Protons (H-2, H-5, H-6, H-7): These protons would likely appear in the range of δ 7.0-8.0 ppm. The specific shifts and coupling patterns would be influenced by the positions of the methyl and hydroxymethyl substituents on the benzothiophene (B83047) ring system. For instance, in (7-methylbenzo[b]thiophen-2-yl)(phenyl)methanone, the aromatic protons are observed between δ 7.29 and 7.93 ppm. youtube.com
Methylene Protons (-CH₂OH): The two protons of the methylene group adjacent to the hydroxyl group are expected to resonate as a singlet or a doublet (if coupled to the hydroxyl proton) typically in the range of δ 4.5-5.0 ppm. In similar benzylic alcohol structures, these protons often appear as a singlet around δ 4.6-4.8 ppm. youtube.com
Methyl Protons (-CH₃): The three protons of the methyl group at the C-4 position would give rise to a sharp singlet, expected to be in the upfield region of the aromatic signals, likely around δ 2.4-2.6 ppm. For example, the methyl protons in (7-methylbenzo[b]thiophen-2-yl)(phenyl)methanone appear at δ 2.61 ppm. youtube.com
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It can appear as a broad or sharp singlet anywhere from δ 1.5 to 5.5 ppm. The signal may also exchange with deuterium (B1214612) in deuterated solvents like D₂O, leading to its disappearance from the spectrum.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -OH | 1.5 - 5.5 | Broad Singlet |
| -CH₃ | 2.4 - 2.6 | Singlet |
| -CH₂OH | 4.5 - 5.0 | Singlet/Doublet |
| Aromatic H | 7.0 - 8.0 | Multiplet |
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Ten distinct signals would be expected for the ten carbon atoms of this compound.
Predicted chemical shifts based on analogous structures are as follows:
Aromatic and Thiophene (B33073) Carbons (C-2 to C-7a): These carbons are expected to resonate in the region of δ 120-145 ppm. The carbons directly attached to the sulfur atom (C-7a and C-3a) and the substituted carbons (C-3, C-4) would have distinct shifts. For comparison, in (7-methylbenzo[b]thiophen-2-yl)(phenyl)methanone, the aromatic and thiophenic carbons appear between δ 123.7 and 143.1 ppm. youtube.com
Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is anticipated to appear in the range of δ 60-65 ppm. For various benzylic alcohols, this signal is consistently found in this region. youtube.com
Methyl Carbon (-CH₃): The methyl carbon signal is expected to be the most upfield signal, likely appearing around δ 20-22 ppm. The methyl carbon in (7-methylbenzo[b]thiophen-2-yl)(phenyl)methanone is observed at δ 20.1 ppm. youtube.com
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ | 20 - 22 |
| -CH₂OH | 60 - 65 |
| Aromatic/Thiophenic C | 120 - 145 |
While no specific 2D NMR data for this compound is available, these techniques would be invaluable for unambiguous structure confirmation.
COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, for instance, between the aromatic protons on the benzene (B151609) ring, and potentially between the methylene and hydroxyl protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to (e.g., correlating the -CH₂OH protons to the methylene carbon).
HMBC (Heteronuclear Multiple Bond Correlation): Would show longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the placement of the methyl and hydroxymethyl groups on the benzo[b]thiophene core by observing correlations, for example, between the methyl protons and the C-3a, C-4, and C-5 carbons.
Vibrational Spectroscopy
The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.
C-H Stretch (Aromatic and Alkyl): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching (from the methyl and methylene groups) would be observed just below 3000 cm⁻¹.
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region would be indicative of the carbon-carbon double bonds within the aromatic ring.
C-O Stretch: A strong band for the C-O stretching of the primary alcohol is expected in the range of 1000-1075 cm⁻¹.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Alkyl) | 2850 - 3000 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O (Alcohol) | 1000 - 1075 | Strong |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry would provide the molecular weight and fragmentation pattern, further confirming the structure of this compound. The nominal molecular weight of this compound is 178 g/mol .
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 178.
Key Fragmentation Patterns: Alcohols often undergo alpha-cleavage and dehydration. For this compound, key fragment ions could be expected from:
Loss of a hydrogen atom (M-1) to give a peak at m/z = 177.
Loss of the hydroxyl group (-OH) to give a peak at m/z = 161.
Loss of the hydroxymethyl group (-CH₂OH) to give a peak at m/z = 147, corresponding to the 4-methylbenzo[b]thiophene (B81002) cation. This would likely be a very stable and prominent fragment.
Loss of water (H₂O) from the molecular ion (M-18) to give a peak at m/z = 160.
The base peak could potentially be the [M-CH₂OH]⁺ ion at m/z = 147 due to the stability of the resulting benzothiophene cation.
High-Resolution Mass Spectrometry (HRMS)3.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)3.4. Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis)
Without access to primary research data or detailed analytical reports for this compound, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and citation.
Computational and Theoretical Investigations
Reaction Mechanism Elucidation through Computational Modeling
There are no computational studies detailing the reaction mechanisms involving (4-Methylbenzo[b]thiophen-3-yl)methanol.
Predictive Modeling of Spectroscopic Parameters
No computationally predicted spectroscopic parameters (such as NMR or IR spectra) for this compound have been documented.
Future computational research on this molecule would be necessary to generate the specific data required to populate these sections.
Quantitative Structure-Activity Relationship (QSAR) Studies: Theoretical and Mechanistic Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and medicinal chemistry for predicting the biological activities of chemical compounds and for understanding the molecular properties that govern these activities. For the class of benzothiophene (B83047) derivatives, including compounds structurally related to this compound, various QSAR models have been developed to elucidate the relationship between their chemical structures and biological functions, such as anticancer, antimalarial, and antimicrobial activities. These studies employ a range of computational techniques to build predictive models.
Methodological Approaches in QSAR of Benzothiophene Derivatives
QSAR studies on benzothiophene derivatives have utilized several modeling techniques, including two-dimensional (2D-QSAR) and three-dimensional QSAR (3D-QSAR) approaches.
2D-QSAR: This approach correlates biological activity with 2D molecular descriptors that can be calculated directly from the chemical structure. These descriptors can include constitutional, topological, electrostatic, and quantum chemical parameters. For instance, a QSAR study on novel benzothiophene derivatives as potential anticancer agents revealed that electro-topological parameters, steric interactions, and estate numbers are key determinants of their activity. researchgate.net The models were developed using statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression. researchgate.netimist.ma
3D-QSAR: These methods consider the three-dimensional properties of molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are prominent 3D-QSAR techniques applied to benzothiophene derivatives. nih.govtandfonline.com These methods calculate steric and electrostatic fields (in CoMFA) and additional fields for hydrophobicity, hydrogen bond donors, and acceptors (in CoMSIA) around a set of aligned molecules. The resulting field values are then correlated with biological activity using PLS analysis. For example, 3D-QSAR studies on benzothiophene-containing selective estrogen receptor downregulators (SERDs) were used to construct robust models for both antagonist and degrader activities. tandfonline.com
Hologram QSAR (HQSAR): This is another technique that has been applied to benzothiophene derivatives, for instance, in the study of Plasmodium falciparum N-myristoyltransferase (PfNMT) inhibitors. nih.gov HQSAR does not require molecular alignment and uses fragment holograms to encode the structural information, which is then correlated with biological activity.
Key Findings from QSAR Studies
Across various studies on benzothiophene derivatives, several key molecular features have been identified as being crucial for their biological activity:
Electrostatic and Polar Interactions: The distribution of partial atomic charges and the potential for hydrogen bonding are frequently highlighted as significant factors. For instance, in the study of PfNMT inhibitors, polar interactions were identified as the major molecular features affecting inhibitory activity and selectivity. nih.gov
Steric Properties: The size and shape of substituents on the benzothiophene scaffold play a critical role. Contour maps generated from CoMFA and CoMSIA studies often reveal regions where bulky groups are favored or disfavored for enhancing biological activity. tandfonline.com
Hydrophobicity: The hydrophobic character of different parts of the molecule can significantly influence its interaction with biological targets.
Specific Descriptors: Various studies have identified specific descriptors that correlate with activity. For example, in one anticancer QSAR study, descriptors such as T_2_N_1, PolarSurfaceAreaIncluding P and S, and SaaCHE-Index were found to be important. researchgate.net
The predictive power of these QSAR models is evaluated using several statistical parameters. The coefficient of determination (r²) indicates the goodness of fit of the model, while the cross-validated coefficient (q²) assesses its internal predictive ability. The predictive ability of the model on an external test set is often denoted by r²pred.
Interactive Data Table: Representative Statistical Results of QSAR Models for Benzothiophene Derivatives
| QSAR Method | Target | r² | q² | r²pred | Reference |
| Multiple Regression | Anticancer (HDAC inhibitors) | 0.9412 | - | - | researchgate.net |
| HQSAR | PfNMT inhibitors | 0.98 | 0.83 | 0.81 | nih.gov |
| CoMFA | PfNMT inhibitors | 0.97 | 0.78 | 0.86 | nih.gov |
| CoMSIA | PfNMT inhibitors | 0.95 | 0.74 | 0.82 | nih.gov |
| CoMFA-D | SERDs (degrader) | 0.996 | 0.850 | - | tandfonline.com |
| CoMSIA-D | SERDs (degrader) | 0.995 | 0.719 | - | tandfonline.com |
| MLR | Anticancer (c-Met inhibitors) | 0.90 | - | - | researchgate.netnih.gov |
This table presents a selection of statistical results from different QSAR studies on various benzothiophene derivatives to illustrate the typical performance of the models. The specific compound this compound was not the subject of these particular studies.
These computational investigations provide valuable insights into the structure-activity relationships of the benzothiophene class of compounds, guiding the rational design of new and more potent derivatives for various therapeutic applications.
Advanced Applications and Research Perspectives
Utilization as a Synthetic Intermediate and Privileged Building Block
The reactivity of the hydroxymethyl group at the 3-position, combined with the stable and modifiable benzo[b]thiophene core, makes (4-Methylbenzo[b]thiophen-3-yl)methanol a versatile building block in organic synthesis. This "privileged" scaffold is sought after for its frequent appearance in biologically active and materially significant compounds. nih.gov
The benzo[b]thiophene core is a foundational element for constructing more elaborate heterocyclic structures. The functional groups on the core, such as the hydroxymethyl group of the title compound, can be readily converted into other reactive moieties to facilitate cyclization and condensation reactions.
Research has demonstrated the versatility of benzo[b]thiophene derivatives in creating fused ring systems. For instance, derivatives of 3-methyl-4,5-diaminobenzo[b]thiophene have been successfully condensed with various reagents to form novel, complex heterocycles:
With 9,10-phenanthraquinone , it forms a 14-methyl-dibenzo[a,c]thieno[3,2-h]phenazine system. rsc.org
With butane-2,3-dione , it yields a 9-methyl-2,3-dimethylthieno[3,2-f]quinoxaline structure. rsc.org
Treatment with thionyl chloride produces the 8-methyl-thieno[3,2-e] rsc.orgmdpi.comguidechem.combenzothiadiazole ring system. rsc.org
Boiling in formic acid results in the formation of 8-methyl-1H-(or 3H-)thieno[3,2-e]benzimidazole. rsc.org
Furthermore, the strategic placement of functional groups allows for targeted syntheses. A 3-bromomethyl derivative of benzo[b]thiophene has served as a crucial intermediate in the synthesis of 2-(4-hydroxy-3-benzo[b]thienyl)ethylamine, which is the sulfur analog of the neurotransmitter serotonin (B10506) (4-hydroxytryptamine). rsc.org Similarly, by introducing an alkyne moiety at the 3-hydroxy position of a benzo[b]thiophene scaffold, researchers have formed novel benzothiophene-triazole hybrids through click chemistry, highlighting the scaffold's utility. nih.gov These examples underscore how this compound can act as a starting point for creating structurally diverse and functionally significant heterocyclic compounds.
In fields like drug discovery and materials science, the generation of combinatorial libraries—large collections of structurally related compounds—is a key strategy for identifying new lead molecules. rsc.org The benzo[b]thiophene ring is considered a "privileged" scaffold because it is a core component in numerous compounds with significant biological activity, including several FDA-approved drugs. nih.gov
The process of combinatorial library generation involves taking a core scaffold, such as this compound, and systematically modifying it with a variety of chemical building blocks. The hydroxymethyl group and the aromatic ring provide sites for these modifications, allowing for the rapid creation of a diverse set of derivatives. This approach is efficient for exploring a wide chemical space to optimize interactions with biological targets or to fine-tune material properties. rsc.orgrsc.org For example, a computational study on the isoflavone (B191592) scaffold demonstrated how a combinatorial approach could be used to generate a library of molecules aimed at inhibiting phosphodiesterase (PDE) enzymes, which are involved in neurodegenerative disorders. rsc.org A similar strategy applied to the this compound scaffold could yield libraries of novel compounds for screening against various therapeutic targets or for identifying new functional materials.
While direct integration of this compound into a specific MCR is not yet widely documented, its structure offers significant potential. The hydroxymethyl group can be easily oxidized to the corresponding aldehyde. This aldehyde derivative could then serve as a key carbonyl component in well-known MCRs, such as:
The Ugi Reaction: Combining an aldehyde, an amine, a carboxylic acid, and an isocyanide.
The Passerini Reaction: Involving an aldehyde, a carboxylic acid, and an isocyanide.
The Betti Reaction: A reaction between an aldehyde, a primary or secondary amine, and a phenol. chemicalpapers.com
By leveraging the reactivity of a functionalized this compound derivative, chemists can potentially construct highly complex and diverse molecular architectures in a single, efficient step, opening new avenues for drug discovery and materials science.
Applications in Functional Materials Science
The rigid, planar, and electron-rich nature of the benzo[b]thiophene core makes it an excellent candidate for incorporation into advanced functional materials, particularly in the field of organic electronics and photoresponsive systems.
Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov Thienoacenes, which are molecules containing fused thiophene (B33073) and other aromatic rings, have emerged as a superior class of materials for these applications. nih.gov Specifically, derivatives of guidechem.combenzothieno[3,2-b] guidechem.combenzothiophene (B83047) (BTBT) have shown exceptional performance due to a molecular structure that promotes effective intermolecular orbital overlap in the solid state, which is crucial for efficient charge transport. nih.gov
Researchers have synthesized and tested numerous BTBT derivatives, achieving high charge carrier mobilities and stability. The introduction of different substituent groups onto the BTBT core allows for the fine-tuning of material properties such as solubility, thermal stability, and molecular packing. For example, solution-processed OFETs based on dialkyl-BTBTs have demonstrated mobilities greater than 1.0 cm²/Vs. nih.gov The strategic design of BTBT derivatives has led to materials with impressive performance metrics in OFETs.
| Derivative | Hole Mobility (μ) | On/Off Ratio | Fabrication Method |
| 2,7-Diphenyl BTBT (DPh-BTBT) | Up to 2.0 cm²/Vs | - | Vapor-deposited nih.gov |
| 2-(4-hexylphenyl) guidechem.combenzothieno[3,2-b] guidechem.combenzothiophene (C6-Ph-BTBT) | Up to 4.6 cm²/Vs | > 2.2 x 10⁷ | Vacuum-deposition pkusz.edu.cn |
| Benzo[b]thieno[2,3-d]thiophene Derivative (Compound 3) | Up to 0.005 cm²/Vs | > 10⁶ | Solution shearing mdpi.com |
| 2,7-dioctyl guidechem.com‐benzothieno[3,2‐b] guidechem.combenzothiophene (C8‐BTBT) | Up to 9.33 cm²/Vs | - | Patterned LC film researchgate.net |
The high thermal stability and excellent electronic properties of these materials underscore the importance of the benzo[b]thiophene scaffold in the ongoing development of next-generation organic electronics. nih.govpkusz.edu.cn
Photoresponsive materials are "smart" materials that change their properties upon exposure to light. This capability is achieved by incorporating photochromic molecules, or photoswitches, which can reversibly change their structure and, consequently, their chemical or physical properties when irradiated with specific wavelengths of light. nih.gov These materials are of great interest for applications in data storage, molecular machines, controlled drug delivery, and high-resolution imaging. nih.gov
The benzo[b]thiophene core has been successfully integrated into functional photoswitches. A notable example is a diarylethene-type photoswitch, 3,3′-(perfluorocyclopent-1-ene-1,2-diyl)bis(2-ethylbenzo[b]thiophene 1,1-dioxide) (DBTEO) . nih.gov This molecule functions as a photoswitchable blue emitter. In a two-component system within polymer nanoparticles, the blue emission from the DBTEO unit could be selectively and completely turned off with light, while an accompanying orange emitter remained unchanged. nih.gov
Diarylethenes are particularly effective as photoswitches because both of their isomeric forms (open and closed ring) exhibit high thermal stability, and they often have a high quantum yield for the switching process. nih.gov The integration of the benzo[b]thiophene moiety into these advanced molecular systems demonstrates its utility in creating materials with dynamically controllable optical properties, paving the way for new technologies in photonics and biomedicine.
Mechanistic Chemical Biology and Target-Oriented Research (Excluding Clinical Studies)
The benzo[b]thiophene scaffold is a key component in the design of inhibitors for various enzymes critical to disease pathogenesis.
DprE1 Inhibition: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a prime target for anti-tuberculosis drug discovery. nih.govnih.gov The most famous inhibitors of DprE1 are the benzothiazinones (BTZs), which act as suicide substrates, forming a covalent bond with a critical cysteine residue (Cys387) in the enzyme's active site after being activated by the reduced flavin cofactor. nih.govnih.gov
Building on this knowledge, research has shifted towards developing non-covalent inhibitors to avoid potential issues with the nitro group present in early BTZs. acs.org In this area, the thiophene scaffold has proven highly effective. A series of novel thiophene-arylamide derivatives have been identified as potent, non-covalent DprE1 inhibitors. acs.org These compounds demonstrate excellent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. acs.org Docking studies reveal that the thiophene core binds deep within the active site, engaging in hydrophobic and van der Waals interactions, while the arylamide portion forms crucial hydrogen bonds. acs.org
Table 1: In Vitro Activity of Thiophene-Arylamide DprE1 Inhibitors
| Compound | M. tb H37Rv MIC (µg/mL) | DprE1 IC₅₀ (µg/mL) | Cytotoxicity (IC₅₀ in µM) |
|---|---|---|---|
| 23j | 0.12 | 0.4 | >16 |
| 24f | 0.06 | 0.9 | >16 |
| 25a | 0.03 | 0.2 | >16 |
| 25b | 0.02 | 0.4 | >16 |
| TCA1 | 0.06 | 0.1 | 32 |
Source: Adapted from research on novel thiophene-arylamide derivatives as DprE1 inhibitors. acs.org
Kinase and Cytochrome P450 Inhibition: The benzo[b]thiophene motif is also found in molecules designed to inhibit other enzyme classes. For example, certain benzo[b]thiophene-chalcone hybrids have been evaluated as cholinesterase inhibitors. nih.gov Although specific studies on this compound are limited, the general scaffold is explored for various enzyme inhibition activities. mdpi.com
The structural features of benzo[b]thiophene derivatives make them suitable for interacting with neurotransmitter receptors, particularly serotonin (5-HT) receptors. The development of ligands with high affinity and selectivity for specific 5-HT receptor subtypes is a major goal in neuroscience research.
Derivatives of the benzo[b]thiophene core have been synthesized and evaluated for their binding affinity to 5-HT₁A and 5-HT₁B receptors. nih.govnih.gov One notable study reported the synthesis of 4-(4-methyl-1-piperazinyl)-1-benzo[b]thiophene derivatives as potent and competitive antagonists for the vascular 5-HT₁B receptor. nih.gov Furthermore, research has focused on creating dual-acting compounds that target both the serotonin transporter (SERT) and the 5-HT₇ receptor, identifying benzo[b]thiophene derivatives with potential as antidepressants with a rapid onset of action. unav.edu
A key synthetic strategy involves using a 3-methyl-4-hydroxybenzo[b]thiophene derivative, closely related to the title compound, as an intermediate to synthesize 2-(4-hydroxy-3-benzo[b]thienyl)ethylamine, which is the direct sulfur analogue of 4-hydroxytryptamine (B1209533) (a serotonin metabolite). rsc.org This highlights the utility of the (4-Methylbenzo[b]thiophen-3-yl) core in constructing precise molecular probes to study the serotonergic system. rsc.org
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system. Activation of STING triggers the production of type I interferons and other cytokines, leading to a T-cell-mediated anti-tumor immune response. researchgate.netnih.gov Consequently, STING agonists are highly sought after for cancer immunotherapy. nih.gov
The benzo[b]thiophene scaffold has emerged as a foundational structure for potent STING agonists. researchgate.net Structure-activity relationship (SAR) studies on benzo[b]thiophene oxobutanoic acid analogues have led to the identification of derivatives with powerful STING-activating effects. researchgate.netnih.gov Similarly, a series of benzo[b]thiophene-2-carboxamide (B1267583) derivatives were designed and synthesized, with some compounds showing promising human STING-activating activity. nih.gov Molecular modeling suggests these agonists bind to the cyclic dinucleotide (CDN) binding domain of the STING protein through hydrogen bonds and π-stacking interactions. nih.gov These findings underscore the potential of derivatizing the benzo[b]thiophene core to create modulators of critical immune signaling pathways.
Table 2: Structure-Activity Relationship (SAR) Insights for Benzo[b]thiophene-based STING Agonists
| Structural Moiety | Position/Modification | Impact on Activity |
|---|---|---|
| Benzo[b]thiophene Core | Scaffold | Essential for binding to STING protein. nih.gov |
| Carboxamide Linker | At C2-position | Forms key hydrogen bonds in the binding pocket. nih.gov |
| Oxobutanoic Acid | Side Chain | Critical for activity in MSA-2 derived agonists. researchgate.netnih.gov |
| N-substituted Acyloxyamino | Side Chain Derivatization | Led to compounds with potent dual human and mouse STING activation. nih.gov |
Source: Synthesized from studies on benzo[b]thiophene STING agonists. researchgate.netnih.govnih.gov
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. usf.edunih.gov The development of small molecules that can either inhibit or stabilize these interactions is a frontier in drug discovery. psu.edu These modulators often work by mimicking key secondary structures, like α-helices or β-sheets, at the protein interface. usf.edupsu.edu
While various heterocyclic scaffolds have been explored as privileged structures for designing PPI modulators, the benzo[b]thiophene core has not been prominently featured in the literature as a primary scaffold for this purpose. researchgate.net The design of PPI modulators typically requires scaffolds that can present specific functional groups in a precise three-dimensional arrangement to interact with large, often flat and featureless protein surfaces. nih.gov Although the benzo[b]thiophene framework is versatile, its application in the specific, complex challenge of PPI modulation remains an area for future exploration.
The this compound structure is a versatile starting point for chemical synthesis, allowing for derivatization to create molecular probes for studying biological systems. The functional groups on the benzo[b]thiophene ring can be readily modified to investigate structure-activity relationships and elucidate mechanisms of action.
Examples of such biorelevant derivatization include:
Probing Enzyme Active Sites: The synthesis of thiophene-arylamide libraries to probe the active site of DprE1 has yielded potent non-covalent inhibitors, providing insight into the enzyme's binding requirements and informing the design of next-generation antitubercular agents. acs.org
Exploring Receptor Pharmacophores: The synthesis of benzo[b]thiophene derivatives with piperazine (B1678402) moieties has been used to map the pharmacophore of serotonin receptors, leading to the discovery of potent and selective 5-HT₁B antagonists. nih.govnih.gov The creation of direct sulfur analogues of serotonin further demonstrates how this scaffold can be used to probe receptor structure and function. rsc.org
Investigating Antimicrobial Activity: The targeted synthesis of 3-halobenzo[b]thiophene derivatives allows for a systematic study of how different substituents affect antimicrobial and antifungal activity, providing valuable data for developing new anti-infective agents. nih.gov
Activating Immune Pathways: The development of benzo[b]thiophene-based STING agonists serves as a prime example of derivatization to create tools that can activate and probe specific intracellular signaling pathways, with direct therapeutic implications. researchgate.netnih.gov
Through such targeted chemical modifications, the core benzo[b]thiophene structure is transformed into a suite of powerful tools for mechanistic biology.
Structure-Activity Relationship (SAR) Analysis in Theoretical and Mechanistic Contexts
The exploration of this compound and its derivatives in medicinal chemistry and materials science is deeply rooted in understanding how its chemical structure relates to its functional activity. Structure-Activity Relationship (SAR) analysis provides a framework for elucidating the mechanistic basis of its interactions at a molecular level. By systematically altering the molecule's architecture and evaluating the consequent changes in its biological or chemical properties, researchers can map out the structural requirements for its desired effects.
Systematic Modification and Conformational Analysis
Ring Substitutions: Electrophilic substitution reactions on the benzo[b]thiophene core are a primary method for creating analogues. For instance, studies on 4-hydroxybenzo[b]thiophene derivatives show that bromination and nitration tend to occur at the 5- and 7-positions. rsc.org The introduction of different functional groups at these positions alters the electronic distribution and steric profile of the molecule. For the this compound scaffold, modifications can be envisioned at several key positions:
Position 4 (Methyl Group): Altering the size or electronics of the group at position 4 can influence the orientation of the hydroxymethyl group at position 3 and affect interactions with target macromolecules.
Position 3 (Hydroxymethyl Group): This group is a critical site for modification. It can be oxidized to an aldehyde or carboxylic acid, or the hydrogen can be substituted to form ethers or esters. These changes directly impact its ability to act as a hydrogen bond donor or acceptor. vulcanchem.com
Benzene (B151609) Ring (Positions 5, 6, 7): Introducing substituents such as halogens, alkyl, or alkoxy groups onto the benzene portion of the scaffold can modulate lipophilicity and electronic properties, which is a common strategy in drug design to improve pharmacokinetic profiles. rsc.org
Conformational Analysis: The conformation of this compound, particularly the rotational freedom of the hydroxymethyl group at the C3 position, is a key determinant of its interaction profile. The methyl group at the C4 position introduces a degree of steric hindrance that can influence the preferred orientation of the C3-substituent. This conformational preference can be crucial for fitting into the binding pocket of a target enzyme or receptor. For example, in related benzothiophene inhibitors, an intramolecular non-bonded interaction between sulfur and oxygen was found to be critical for potent inhibitory activity, highlighting the importance of a specific conformation. researchgate.net
A summary of potential modification sites and their rationale is presented below.
| Modification Site | Type of Modification | Rationale for Modification |
| Position 3 | Oxidation of hydroxymethyl to aldehyde/acid | Alters hydrogen bonding capacity and electronic nature. |
| Position 3 | Esterification/Etherification of hydroxyl | Modifies polarity and steric bulk. |
| Position 4 | Replacement of methyl with other alkyl groups | Investigates steric influence on the C3 substituent's conformation. |
| Positions 5, 6, 7 | Introduction of halogens, alkoxy, or nitro groups | Modulates lipophilicity, electronic density, and metabolic stability. rsc.orgrsc.org |
| Thiophene Sulfur | Oxidation to sulfoxide (B87167) or sulfone | Alters the electronic properties and geometry of the thiophene ring. evitachem.com |
Identification of Key Pharmacophoric Features (mechanistic)
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the this compound framework, several key pharmacophoric features can be identified based on its structure and data from related compounds.
Hydrogen Bonding Moiety: The hydroxymethyl group at position 3 is a primary pharmacophoric feature, capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs). vulcanchem.com In derivatives where this is part of a carbamate (B1207046) group, this moiety is crucial for forming hydrogen bonds with amino acid residues in enzyme active sites. evitachem.com
Aromatic System: The flat, bicyclic benzo[b]thiophene core serves as a hydrophobic scaffold that can engage in π-π stacking and other non-polar interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein binding pocket. evitachem.com
Methyl Group: The methyl group at position 4 acts as a steric feature that can either be essential for fitting into a specific hydrophobic pocket or serve to orient the adjacent hydroxymethyl group for optimal interaction.
Studies on benzo[b]thiophene-chalcone hybrids as cholinesterase inhibitors revealed that the addition of a benzoyl group at position 3 significantly improved inhibitory activity against butyrylcholinesterase. nih.govmdpi.com This highlights the importance of a bulky, electron-withdrawing group at this position for interacting with that specific target.
| Pharmacophoric Feature | Structural Element | Potential Interaction Type |
| Hydrogen Bond Donor/Acceptor | C3-Hydroxymethyl group | Hydrogen Bonding |
| Aromatic/Hydrophobic Region | Benzo[b]thiophene ring system | π-π Stacking, van der Waals forces |
| Steric Feature | C4-Methyl group | Hydrophobic interaction, conformational restriction |
| Heteroatom Interaction | Thiophene Sulfur | Non-bonded S-O interactions, dipole interactions |
Understanding Structural Requirements for Specific Molecular Interactions
The specific biological or chemical activity of this compound derivatives is dictated by how the molecule's structural features complement the molecular environment of its target. SAR studies provide direct insight into these requirements.
In the context of enzyme inhibition, such as with cholinesterases or kinases, the structural requirements are often highly specific. researchgate.netnih.govmdpi.com Molecular docking studies on related benzothiophene derivatives have helped to elucidate these interactions. For example, the introduction of an amino group on a phenyl ring attached to the benzothiophene core was shown to be a key factor in butyrylcholinesterase inhibition, suggesting a specific polar interaction is required in the enzyme's active site. nih.govmdpi.com Similarly, for a series of IKKβ inhibitors, the introduction of 6-alkoxy groups on the benzothiophene core improved metabolic stability without sacrificing potent inhibitory activity, demonstrating that modifications can be made to improve drug-like properties while maintaining the key interactions required for efficacy. researchgate.net
The key takeaway is that the benzo[b]thiophene ring system provides a rigid and tunable platform. The specific interactions, and therefore the biological outcome, are determined by the precise arrangement and chemical nature of the functional groups appended to this core, particularly the substituents at the C3 and C4 positions.
Future Research Directions and Emerging Methodologies
Development of Sustainable and Green Synthetic Routes
The chemical industry's growing emphasis on environmental responsibility has catalyzed the development of green synthetic methodologies. For the synthesis of benzothiophene (B83047) derivatives, including (4-Methylbenzo[b]thiophen-3-yl)methanol, this translates to the adoption of processes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
One promising green approach is the use of electrochemical synthesis. This method can proceed under oxidant- and catalyst-free conditions, offering a cleaner alternative to traditional synthesis. organic-chemistry.org For instance, a practical and efficient electrochemical method has been developed for the synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates. organic-chemistry.org While not directly applied to this compound, this methodology could potentially be adapted. Another avenue is the use of agro-waste-based solvent media, which provides an eco-friendly and inexpensive alternative to hazardous organic solvents. guidechem.com
Metal-free synthesis represents another significant advancement in green chemistry. nih.govle.ac.uk Researchers have developed a procedure for the formation of benzothiophenes through a twofold vicinal C-H functionalization of arenes that does not require metal catalysis. nih.govle.ac.uk This one-pot annulation proceeds through an interrupted Pummerer reaction/ le.ac.ukle.ac.uk-sigmatropic rearrangement/cyclization sequence. nih.govle.ac.uk Furthermore, iodine-catalyzed cascade reactions of substituted thiophenols with alkynes under metal- and solvent-free conditions provide an efficient and economical route to various benzothiophenes. organic-chemistry.org The synthesis of this compound could be envisioned through the reduction of the corresponding aldehyde, which itself could be synthesized via green methods. For example, a novel expedient synthesis of benzo[b]thiophene-2-carbaldehyde has been reported based on the one-pot sequential reaction of methylthiobenzene with BuLi and DMF. researchgate.netmdpi.comdoaj.org
The use of sustainable resources is also a key aspect of green chemistry. Methanol (B129727), which can be produced from biomass, is considered a sustainable C1 resource for biomanufacturing. researchgate.net While the direct biological synthesis of complex molecules like this compound is still a long-term goal, the use of bio-derived solvents and reagents is a more immediate possibility.
| Green Synthesis Approach | Potential Application to this compound | Key Advantages |
| Electrochemical Synthesis | Adaptation of methods for C-3 functionalized benzothiophenes. | Oxidant- and catalyst-free, reduced waste. organic-chemistry.org |
| Agro-Waste Solvents | Use of bio-derived solvents in the synthesis and purification steps. | Eco-friendly, inexpensive, benign. guidechem.com |
| Metal-Free Synthesis | Application of C-H functionalization or cascade reactions. | Avoids toxic and expensive metal catalysts. nih.govorganic-chemistry.orgle.ac.uk |
| Sustainable Feedstocks | Utilization of bio-derived starting materials or reagents. | Reduced reliance on fossil fuels, potentially carbon-neutral. researchgate.netresearchgate.net |
Exploration of Novel Catalytic Systems for Enhanced Selectivity
The regioselectivity of reactions is a critical factor in the synthesis of substituted benzothiophenes. The development of novel catalytic systems that can precisely control the position of functional groups is an active area of research. Transition-metal-catalyzed reactions have been instrumental in the synthesis of benzothiophene-based molecules. dntb.gov.ua
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for the functionalization of the benzothiophene core. mdpi.com For example, a diverse library of methyl sulfone-containing benzo[b]thiophenes has been prepared by the palladium-catalyzed substitution of 3-iodobenzo[b]thiophenes. mdpi.com The synthesis of this compound could potentially be achieved through a palladium-catalyzed coupling reaction to introduce a precursor to the methanol group at the 3-position of 4-methylbenzo[b]thiophene (B81002).
Iridium-catalyzed hydrogen transfer reactions have been used for the synthesis of various substituted benzothiophenes from substituted benzylic alcohols. organic-chemistry.org This type of reaction could be relevant for both the synthesis and further functionalization of this compound. Copper-catalyzed reactions also play a significant role. For instance, α-C-H functionalization using Cu(OAc)2 as a catalyst and xanthate as a sulfur source enables an efficient synthesis of 2-acylbenzo[b]thiophenes from easily accessible 2-iodochalcones. organic-chemistry.org
The development of chiral catalysts is of particular importance for the synthesis of enantiomerically pure benzothiophene derivatives, which is often a requirement for pharmaceutical applications. While specific chiral catalysts for the synthesis of this compound have not been reported, the general principles of asymmetric catalysis can be applied.
| Catalyst Type | Reaction | Potential for this compound |
| Palladium | Cross-coupling (Suzuki, Heck, Sonogashira) | Introduction of functional groups at specific positions. mdpi.com |
| Iridium | Hydrogen transfer | Synthesis from benzylic alcohols or further functionalization. organic-chemistry.org |
| Copper | C-H functionalization, cyclization | Formation of the benzothiophene core. organic-chemistry.org |
| Rhodium | C-H activation | Regioselective functionalization. |
Advanced In Silico Drug Design and Discovery Methodologies
In silico methods, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are indispensable tools in modern drug discovery. nih.gov These computational techniques can significantly accelerate the identification and optimization of lead compounds by predicting their biological activity and pharmacokinetic properties.
For this compound and its derivatives, in silico studies can be employed to explore their potential as therapeutic agents. Molecular docking can be used to predict the binding affinity of these compounds to specific biological targets, such as enzymes or receptors. nih.gov This information can guide the design of more potent and selective inhibitors. For example, in silico studies of other heterocyclic compounds have successfully identified potential anticancer agents. researchgate.net
ADMET prediction is crucial for evaluating the drug-likeness of a compound. nih.gov These predictions can help to identify potential liabilities, such as poor oral bioavailability or a high risk of toxicity, early in the drug discovery process. This allows for the prioritization of compounds with more favorable pharmacokinetic profiles for further experimental evaluation.
Molecular dynamics simulations can provide a more dynamic picture of the interactions between a ligand and its target protein, offering insights into the stability of the complex and the role of individual amino acid residues in binding.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry and automated synthesis platforms are revolutionizing the way chemical synthesis is performed, offering advantages in terms of efficiency, safety, and scalability. nih.gov The application of these technologies to the synthesis of this compound and its derivatives could lead to more rapid and reliable production methods.
Flow chemistry, which involves performing reactions in a continuous-flowing stream rather than in a batch reactor, offers several benefits. These include improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. A green and practical method for the synthesis of C-3 halogenated benzothiophenes has been developed using a flow electrochemistry module, demonstrating the potential of this technology for the synthesis of functionalized benzothiophenes. nih.govnih.gov
Automated synthesis platforms can be used to rapidly synthesize and screen libraries of compounds, accelerating the drug discovery process. These platforms can be programmed to perform a series of reactions in a high-throughput manner, allowing for the rapid exploration of structure-activity relationships. While the direct automated synthesis of this compound has not been reported, the methodologies for the automated synthesis of other heterocyclic compounds are well-established and could be adapted. nih.gov
| Technology | Key Advantages | Relevance to this compound |
| Flow Chemistry | Enhanced safety, precise control, scalability, ease of automation. | Potential for a more efficient and safer synthesis process. nih.govnih.gov |
| Automated Synthesis | High-throughput synthesis, rapid library generation, accelerated discovery. | Rapid generation of derivatives for structure-activity relationship studies. nih.gov |
Design of Multi-functional Benzothiophene Derivatives for Integrated Applications
The benzothiophene scaffold is a versatile building block that can be functionalized to create molecules with a wide range of properties. The design of multi-functional derivatives of this compound, where a single molecule possesses multiple desired properties, is an exciting area of future research.
One area of interest is the development of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule. For example, a benzothiophene derivative could be designed to both inhibit a specific enzyme and carry a fluorescent tag for imaging. The hydroxymethyl group of this compound provides a convenient handle for the attachment of other functional moieties.
In the field of materials science, benzothiophene derivatives are being explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). figshare.com The introduction of specific functional groups can be used to tune the electronic and photophysical properties of these materials. The 4-methyl and 3-hydroxymethyl groups on the this compound scaffold could influence the packing of the molecules in the solid state, which in turn would affect their charge transport properties.
The development of multi-target drugs is another promising strategy, particularly for complex diseases such as cancer. By designing molecules that can interact with multiple biological targets, it may be possible to achieve a more potent therapeutic effect and overcome drug resistance. The benzothiophene core of this compound can serve as a scaffold for the development of such multi-target agents. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (4-Methylbenzo[b]thiophen-3-yl)methanol?
- Methodological Answer : The compound can be synthesized via reduction of the corresponding carboxylic acid derivative. For example, using borane-tetrahydrofuran (BH₃-THF) in THF at 0–20°C, followed by quenching with methanol and purification via extraction with ethyl acetate . A typical procedure involves dissolving 4-methylbenzo[b]thiophene-3-carboxylic acid in THF, adding BH₃-THF dropwise, stirring overnight, and isolating the product in >85% yield. Alternative methods include phosphonylation reactions for derivatization, as seen in the synthesis of related benzo[b]thiophene derivatives .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) confirm structural integrity, with characteristic peaks for the methyl group (~2.5 ppm) and hydroxyl proton (~1.5–2.0 ppm) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS determines molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using chloroform:methanol (9:1) as the mobile phase .
- X-ray Crystallography : For crystal structure determination, SHELXL software is widely used for refinement, providing bond lengths, angles, and dihedral angles .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer : Density functional theory (DFT) calculations, such as those employing the B3LYP functional, model electronic structure and reactivity. For example, the Colle-Salvetti correlation-energy formula, adapted into a density-functional framework, can calculate correlation energies and molecular orbitals . Software like Gaussian or ORCA implements these methods, using basis sets (e.g., 6-31G*) to optimize geometry and compute HOMO-LUMO gaps.
Q. What experimental strategies assess the biological activity of this compound, particularly in anticancer research?
- Methodological Answer :
- In vitro assays : MTT assays evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are determined using dose-response curves .
- In vivo models : Xenograft studies in mice assess tumor growth inhibition. Dosing regimens typically range from 10–100 mg/kg body weight, administered intraperitoneally .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) quantify binding affinity (Kᵢ) .
Q. How do substituents on the benzo[b]thiophene core influence biological activity?
- Methodological Answer : Comparative structure-activity relationship (SAR) studies are key. For example:
| Substituent | Antimicrobial Activity | Anticancer Activity | Log P (Octanol/Water) |
|---|---|---|---|
| 4-Methyl | Moderate | High | 2.1 |
| 4-Bromo | High | Moderate | 3.0 |
| 4-Methoxy | Low | High | 1.8 |
Data from PubChem and experimental studies suggest that electron-withdrawing groups (e.g., Br) enhance antimicrobial activity, while methoxy groups improve solubility and anticancer potency .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Methodological Answer : Crystallization issues arise due to the compound’s hydroxyl group, which can form hydrogen bonds leading to polymorphic variations. Strategies include:
- Solvent selection : Methanol or ethanol mixtures promote slow evaporation for single-crystal growth .
- Temperature control : Cooling crystallization at 4°C reduces kinetic trapping of amorphous phases.
- SHELX refinement : Resolves disorder in asymmetric units by iteratively refining occupancy factors and thermal parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
